3-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(p-tolyl)propanamide
Description
3-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(p-tolyl)propanamide is a heterocyclic compound featuring a triazolo[4,3-a]pyridine core linked via a thioether (-S-) group to a propanamide side chain terminated by a para-methylphenyl (p-tolyl) group. The triazolo[4,3-a]pyridine moiety is a fused bicyclic system known for its electron-rich aromatic character, which facilitates interactions with biological targets such as enzymes or receptors. The thioether linkage enhances metabolic stability compared to ethers, while the p-tolyl group contributes hydrophobic interactions in binding pockets.
Properties
IUPAC Name |
N-(4-methylphenyl)-3-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4OS/c1-12-5-7-13(8-6-12)17-15(21)9-11-22-16-19-18-14-4-2-3-10-20(14)16/h2-8,10H,9,11H2,1H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZWXHEZXFFQBEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCSC2=NN=C3N2C=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(p-tolyl)propanamide typically involves the following steps:
-
Formation of the Triazolopyridine Core: : The triazolopyridine core can be synthesized via a one-pot reaction involving 2-hydrazinopyridine and substituted aromatic aldehydes. This reaction is usually carried out at room temperature and is known for its efficiency and operational simplicity .
-
Thioether Formation: : The next step involves the introduction of the thioether linkage. This can be achieved by reacting the triazolopyridine core with an appropriate thiol under mild conditions.
-
Amidation: : The final step is the formation of the propanamide moiety. This can be done by reacting the intermediate thioether compound with p-toluidine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems can also help in maintaining consistent reaction conditions and scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, leading to the formation of sulfoxides or sulfones.
-
Reduction: : Reduction reactions can target the amide group, potentially converting it to an amine under appropriate conditions.
-
Substitution: : The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe) are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(p-tolyl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
The compound has shown potential in biological studies due to its ability to interact with various biological targets. It can be used in the design of enzyme inhibitors or as a probe to study biochemical pathways.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
In the industrial sector, the compound can be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties make it suitable for various applications in material science and catalysis.
Mechanism of Action
The mechanism of action of 3-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(p-tolyl)propanamide involves its interaction with specific molecular targets. The triazolopyridine core can bind to enzymes or receptors, modulating their activity. The thioether linkage and propanamide moiety contribute to the compound’s overall binding affinity and specificity.
Molecular Targets and Pathways
Enzymes: The compound can inhibit or activate enzymes by binding to their active sites.
Receptors: It can interact with cell surface receptors, influencing signal transduction pathways.
Pathways: The compound may affect various biochemical pathways, including those involved in cell proliferation, apoptosis, and metabolism.
Comparison with Similar Compounds
Comparison with Similar Compounds
N-[4-(1,3-Benzothiazol-2-yl)phenyl]-3-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)propanamide
- Molecular Formula : C22H17N5OS2
- Molecular Weight : 431.532 g/mol
- Key Differences: The p-tolyl group in the main compound is replaced by a 4-(1,3-benzothiazol-2-yl)phenyl moiety.
3-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide
- Molecular Formula: Not explicitly stated, but inferred as C20H20N8O2 (based on name).
- Key Differences :
- The triazolo[4,3-a]pyridine core is replaced by a triazolo[4,3-b]pyridazine system, altering electronic properties and hydrogen-bonding capacity.
- A methoxy group at position 6 may improve solubility but could reduce metabolic stability.
- The amide side chain terminates in a benzimidazole ethyl group, which may enhance interactions with hydrophobic pockets in enzymes or DNA .
3-(3-(but-3-yn-1-yl)-3H-diazirin-3-yl)-N-(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl)propanamide
- Key Features :
- Contains a diazirine group (3H-diazirin-3-yl), a photoreactive moiety used in photoaffinity labeling for target identification.
- The triazolo[4,3-a]pyridine core has a methyl substituent at position 3 and a but-3-yn-1-yl group, enabling covalent binding studies.
- Biological Relevance : Demonstrated binding to Brd4 Bromodomain 1, highlighting applications in epigenetics and cancer research .
Structural and Functional Analysis Table
Research Findings and Implications
- Synthetic Routes: describes a general method for triazolo[4,3-a]pyrimidines using 3-amino-1,2,4-triazole, malononitrile, and aldehydes.
- Biological Targets : The diazirine-containing analog () binds Brd4, suggesting that the main compound’s triazolo core and thioether linkage could be optimized for bromodomain inhibition .
- Structure-Activity Relationships (SAR) :
- Bulky aromatic groups (e.g., benzothiazole) may improve target affinity but reduce solubility.
- Methoxy groups enhance solubility but may increase metabolic vulnerability.
- Diazirine groups enable covalent binding studies, expanding functional applications .
Biological Activity
3-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(p-tolyl)propanamide is a synthetic compound belonging to the class of triazolopyridine derivatives. This compound has garnered attention due to its potential biological activities, which include anticancer, antimicrobial, and anti-inflammatory properties. Understanding its biological activity is essential for exploring its therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₁₀N₄OS, with a molecular weight of 222.27 g/mol. The structure features a triazole ring fused to a pyridine ring, linked through a thioether bond to a propanamide group. This unique arrangement contributes to its biological activity by facilitating interactions with various biological targets.
The mechanism of action for this compound involves multiple pathways:
- Enzyme Inhibition : The triazolopyridine core can inhibit specific enzymes by binding to their active sites.
- Receptor Interaction : It may modulate receptor activity on cell surfaces, influencing signal transduction pathways.
- Influence on Biochemical Pathways : The compound can affect pathways related to cell proliferation and apoptosis.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:
- A study demonstrated that derivatives of triazolo[4,3-a]pyridine showed cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231), surpassing the efficacy of cisplatin in some cases .
- The mechanism involved increased apoptosis mediated by caspases and modulation of key proteins such as NF-kB and p53 .
Antimicrobial Activity
Compounds containing the triazolo[4,3-a]pyridine framework have been noted for their antimicrobial properties:
- In vitro studies have shown that these compounds possess antibacterial and antifungal activities that are comparable to existing antibiotics .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has also been explored:
- Research indicates that similar triazole derivatives can inhibit inflammatory mediators and cytokines in various models of inflammation.
Comparative Analysis of Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with other structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(5-Methyl-[1,2,4]triazolo[4,3-a]pyridin-7-yl)ethanone | Methyl substitution on triazole | Antimicrobial |
| 5-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine | Trifluoromethyl group | Anticancer |
| 7-Amino-[1,2,4]triazolo[4,3-a]pyridine | Amino group substitution | Enzyme inhibition |
These compounds demonstrate varying degrees of biological activity influenced by their specific functional groups and structural arrangements.
Case Studies
Several case studies provide insight into the efficacy of triazolo[4,3-a]pyridine derivatives:
- Anticancer Efficacy : A recent study evaluated the anticancer properties of a series of triazolo derivatives against multiple cancer cell lines. Results indicated that specific substitutions significantly enhanced cytotoxicity compared to standard treatments like cisplatin.
- Antimicrobial Testing : Another study focused on the antimicrobial properties of these compounds against resistant bacterial strains. The results showed promising activity against both Gram-positive and Gram-negative bacteria.
Q & A
Q. Table 1. Key Synthetic Conditions for Critical Steps
| Step | Reagents/Conditions | Yield Optimization Tips | References |
|---|---|---|---|
| Triazolo formation | Ethanol, reflux, 12 h | Use anhydrous conditions to prevent hydrolysis | |
| Thioether coupling | K₂CO₃, DMF, 70°C | Add molecular sieves to absorb H₂O | |
| Amidation | HATU, DIPEA, DCM | Pre-activate carboxylic acid for 30 min |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
